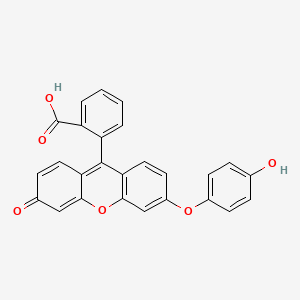
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for its ability to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite . This compound is particularly valuable in biological and chemical studies due to its high sensitivity and specificity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the coupling of a hydroxyphenyl group with a xanthene derivative. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Reacts with peroxyl and alkoxyl radicals to form phenoxyl radicals.
Reduction: Can be reduced under specific conditions to alter its fluorescence properties.
Substitution: Participates in nucleophilic aromatic substitution reactions due to the presence of the hydroxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide is commonly used to induce oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Bases: Sodium hydroxide is often used in substitution reactions to deprotonate the hydroxy group.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be analyzed using techniques such as HPLC and EPR .
Aplicaciones Científicas De Investigación
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to detect reactive oxygen species.
Biology: Employed in cellular studies to monitor oxidative stress and detect hROS in live cells.
Medicine: Utilized in diagnostic assays to measure oxidative damage and assess the efficacy of antioxidant therapies.
Mecanismo De Acción
The mechanism of action of 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid involves the formation of phenoxyl radicals upon reaction with hROS . These radicals undergo further reactions, leading to the release of fluorescein, which emits fluorescence. This fluorescence can be measured to quantify the presence of hROS. The molecular targets include peroxyl and alkoxyl radicals, and the pathways involved are primarily oxidative in nature .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin-3-carboxylic acid: Another fluorescent probe used for detecting hydroxyl radicals.
2-(4-Hydroxyphenoxy)propionic acid: Used in the synthesis of herbicides and has similar structural features.
Uniqueness
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its high specificity for hROS and its resistance to light-induced autoxidation . This makes it a highly reliable and sensitive probe for detecting oxidative stress in various research applications.
Propiedades
Número CAS |
686773-84-2 |
|---|---|
Fórmula molecular |
C26H16O6 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2-[3-(4-hydroxyphenoxy)-6-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14,27H,(H,29,30) |
Clave InChI |
PJVNNUVJKCWFRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)
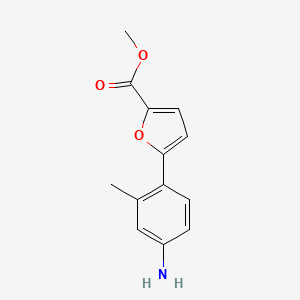
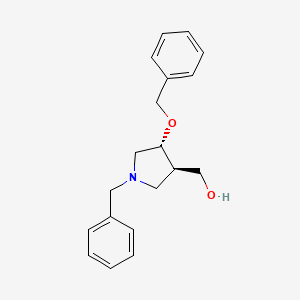
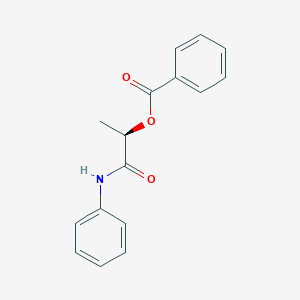
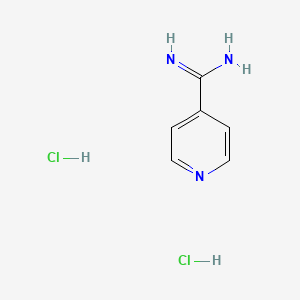
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
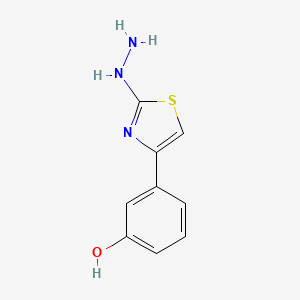
![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)

![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
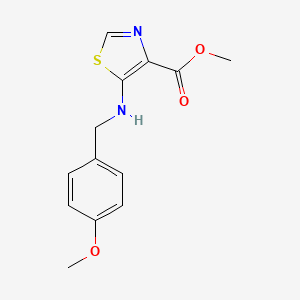
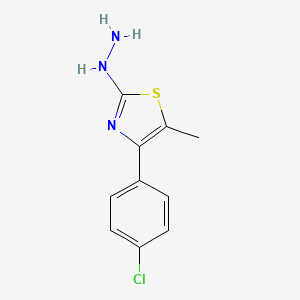
![4,7-Dibromobenzo[c]thiophene](/img/structure/B11767680.png)
